molecular formula C6H11ClOS B6165927 cyclohexanesulfinyl chloride CAS No. 41719-04-4

cyclohexanesulfinyl chloride

Cat. No.: B6165927
CAS No.: 41719-04-4
M. Wt: 166.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanesulfinyl chloride is an organosulfur compound with the molecular formula C6H11ClOS. It is a derivative of cyclohexane, where a sulfinyl chloride group is attached to the cyclohexane ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanesulfinyl chloride can be synthesized through the reaction of cyclohexanone with thionyl chloride. The reaction typically occurs under reflux conditions, where cyclohexanone is treated with thionyl chloride in the presence of a base such as pyridine to facilitate the reaction. The reaction proceeds as follows:

C6H10O+SOCl2C6H11ClOS+SO2+HCl\text{C}_6\text{H}_{10}\text{O} + \text{SOCl}_2 \rightarrow \text{C}_6\text{H}_{11}\text{ClOS} + \text{SO}_2 + \text{HCl} C6​H10​O+SOCl2​→C6​H11​ClOS+SO2​+HCl

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial production.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanesulfinyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfinyl derivatives.

    Oxidation Reactions: It can be oxidized to form cyclohexanesulfonyl chloride.

    Reduction Reactions: It can be reduced to cyclohexyl sulfide.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or peracids are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed

    Substitution Reactions: Sulfinyl derivatives such as cyclohexanesulfinamide, cyclohexanesulfinyl alcohol, and cyclohexanesulfinyl thiol.

    Oxidation Reactions: Cyclohexanesulfonyl chloride.

    Reduction Reactions: Cyclohexyl sulfide.

Scientific Research Applications

Cyclohexanesulfinyl chloride has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the modification of biomolecules for studying their structure and function.

    Medicine: It is used in the synthesis of drugs and drug intermediates.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cyclohexanesulfinyl chloride involves its reactivity with nucleophiles. The sulfinyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to form the final product. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Cyclohexanesulfinyl chloride can be compared with other similar compounds such as:

    Cyclohexanesulfonyl chloride: Similar in structure but with a sulfonyl chloride group instead of a sulfinyl chloride group. It is more stable and less reactive than this compound.

    Cyclopropanesulfonyl chloride: Contains a cyclopropane ring instead of a cyclohexane ring. It is more strained and reactive due to the smaller ring size.

    Cyclopentanesulfonyl chloride: Contains a cyclopentane ring instead of a cyclohexane ring. It has different reactivity and stability compared to this compound.

This compound is unique due to its specific reactivity and applications in various fields of research and industry.

Properties

CAS No.

41719-04-4

Molecular Formula

C6H11ClOS

Molecular Weight

166.7

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.